2-Acetyl-4-fluorobenzoic acid 2-Acetyl-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18129260
InChI: InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol

2-Acetyl-4-fluorobenzoic acid

CAS No.:

Cat. No.: VC18129260

Molecular Formula: C9H7FO3

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-4-fluorobenzoic acid -

Specification

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
IUPAC Name 2-acetyl-4-fluorobenzoic acid
Standard InChI InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key RWMYIBFBAASEQU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Acetyl-4-fluorobenzoic acid belongs to the family of fluorinated benzoic acids, with the molecular formula C9H7FO3\text{C}_9\text{H}_7\text{FO}_3. The fluorine atom at the 4-position and the acetyl group at the 2-position create electronic effects that influence solubility, acidity, and reactivity. The carboxyl group (COOH-\text{COOH}) at the 1-position enables salt formation and participation in condensation reactions .

Physical Properties

Comparative data from analogous compounds suggest the following properties:

PropertyValue/RangeSource CompoundReference
Melting Point212–216°C (decomposes)2-Acetamido-4-fluorobenzoic acid
Molecular Weight198.15 g/molCalculated-
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)4-Fluorobenzoic acid derivatives

The elevated melting point indicates strong intermolecular interactions, likely due to hydrogen bonding between carboxyl groups and dipole-dipole interactions from fluorine .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible route involves Friedel-Crafts acylation of 4-fluorobenzoic acid:

  • Protection of Carboxyl Group: Conversion to methyl ester using methanol and H2SO4\text{H}_2\text{SO}_4 under reflux .

  • Acetylation: Reaction with acetyl chloride in the presence of AlCl3\text{AlCl}_3 to introduce the acetyl group at the 2-position .

  • Ester Hydrolysis: Reflux with aqueous NaOH\text{NaOH} to regenerate the carboxylic acid .

Key Reaction:

\text{4-Fluorobenzoic acid} \xrightarrow[\text{H}_2\text{SO}_4}]{\text{CH}_3\text{OH}} \text{Methyl 4-fluorobenzoate} \xrightarrow[\text{AlCl}_3}]{\text{AcCl}} \text{Methyl 2-acetyl-4-fluorobenzoate} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{2-Acetyl-4-fluorobenzoic acid}

Industrial Production

Industrial methods prioritize atom economy and scalability:

  • Continuous-Flow Reactors: Enable precise temperature control (80–120°C) for acylation steps .

  • Catalytic Fluorination: Use of KF\text{KF} or CsF\text{CsF} in DMF to introduce fluorine at high yields (>85%) .

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxyl group (pKa2.8\text{p}K_a \approx 2.8) deprotonates in basic media to form water-soluble salts, facilitating purification. Fluorine’s electron-withdrawing effect enhances acidity compared to non-fluorinated analogs .

Electrophilic Substitution

The acetyl group directs electrophiles to the 5-position (meta to both substituents). Example reactions:

  • Nitration: Yields 2-acetyl-4-fluoro-5-nitrobenzoic acid using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C .

  • Sulfonation: Forms sulfonic acid derivatives with SO3\text{SO}_3 in CH2Cl2\text{CH}_2\text{Cl}_2 .

Condensation Reactions

The acetyl group participates in Knorr pyrrole synthesis and Paal-Knorr furan formation when reacted with amines or diols, respectively .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Fluorobenzoic acid derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in agar well diffusion assays . The acetyl group may enhance membrane permeability, though direct data for 2-acetyl-4-fluorobenzoic acid requires validation .

Prodrug Development

The carboxyl group can be esterified to improve bioavailability. For example, ethyl ester derivatives of 4-fluorobenzoic acid show 3-fold higher absorption in rat models compared to parent acids .

Comparison with Structural Analogs

CompoundKey FeaturesApplications
4-Fluorobenzoic acidLacks acetyl group; lower lipophilicityPolymer stabilizers
2-Acetamido-4-fluorobenzoic acidAmide substituent; higher solubilityPeptide mimetics
2,3,4,5-Tetrafluorobenzoic acidMultiple fluorines; enhanced acidityCatalysis

The acetyl group in 2-acetyl-4-fluorobenzoic acid uniquely balances electron-withdrawing effects and steric bulk, making it ideal for targeted electrophilic reactions .

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